molecular formula C14H13F3N2O2 B2780205 N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 1396889-20-5

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2780205
CAS No.: 1396889-20-5
M. Wt: 298.265
InChI Key: RVRNQNVSRYDUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates a 1,2-oxazole (isoxazole) heterocycle, a motif found in compounds that interact with central nervous system targets . Research into similar compounds has shown potential for targeting metabotropic glutamate receptors (mGluRs), which are family C G protein–coupled receptors that play key modulatory roles in synaptic transmission and neuronal excitability . These receptors are actively investigated as therapeutic targets for a range of psychiatric and neurologic disorders, including schizophrenia, Parkinson's disease, anxiety, and depression . The compound's molecular architecture suggests it may act as an allosteric modulator. Allosteric modulators bind to sites on receptors that are topographically distinct from the endogenous ligand (orthosteric site), offering the potential for greater subtype selectivity and the ability to fine-tune receptor signaling with a ceiling effect, which can be advantageous for therapeutic safety . This profile makes this compound a valuable research tool for probing complex receptor signaling pathways and for the investigation of novel pharmacotherapeutic interventions for CNS disorders.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-9-7-12(21-19-9)5-6-18-13(20)10-3-2-4-11(8-10)14(15,16)17/h2-4,7-8H,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRNQNVSRYDUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with benzamide: The final step involves coupling the isoxazole derivative with a benzamide precursor using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxidized isoxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Similarities and Key Substituents

The compound shares structural motifs with several analogs, including:

Compound Name Key Substituents Applications/Notes References
Target Compound : N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide - 3-CF₃ benzamide
- Ethyl-linked 3-methyl-1,2-oxazole
Hypothesized use in medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) based on structural analogs
Compound 20 : 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide - 5-methylisoxazole
- Thioether linker
- Nitrophenyl group
Investigated for anticancer and antiviral activity; thioether linker may enhance solubility compared to ethyl chains
Diflufenican : N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide - CF₃-substituted aryl group
- Pyridinecarboxamide core
Herbicide; demonstrates CF₃’s role in enhancing bioactivity and environmental persistence
Patent Compound () : N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide - Bis-CF₃ benzamide
- Chloropyrazine substituent
Synthesized via chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate activation; highlights CF₃’s compatibility with complex coupling reactions

Functional Group Impact

  • Trifluoromethyl (-CF₃) : Present in the target compound and diflufenican, this group enhances lipophilicity and resistance to oxidative metabolism, a critical feature in agrochemicals and pharmaceuticals .
  • 1,2-Oxazole vs. Thioether Linkers: The ethyl-linked 1,2-oxazole in the target compound contrasts with thioether-linked isoxazoles (e.g., Compound 20).
  • Heterocyclic Substitutions: The 3-methyl-1,2-oxazole in the target compound differs from oxadiazole or thiazole rings in analogs (e.g., Compound 50 in ).

Biological Activity

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N2O3SC_{13}H_{13}F_3N_2O_3S. The compound features a trifluoromethyl group which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.

Anticancer Properties

Recent studies have indicated that compounds with oxazole derivatives exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-70.65Induction of apoptosis
A5491.5Cell cycle arrest
HeLa2.41Inhibition of proliferation

These values indicate that the compound may induce apoptosis in cancer cells, potentially through pathways involving p53 activation and caspase cleavage .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia. This suggests that it may be beneficial in treating neuroinflammatory conditions .

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors.
  • Cytokine Modulation : It modulates the signaling pathways involved in inflammation, particularly through the inhibition of NF-kB signaling.
  • Cell Cycle Regulation : The compound is capable of arresting the cell cycle at various checkpoints, thus inhibiting cancer cell proliferation.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines. The results showed that it had a significant inhibitory effect on MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of cerebral ischemia. The results indicated a reduction in reactive oxygen species (ROS) and improved mitochondrial function following treatment with the compound, suggesting its potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide, and what reaction conditions improve yield?

  • Methodological Answer : Synthesis typically involves coupling the 3-methyl-1,2-oxazole ethylamine derivative with 3-(trifluoromethyl)benzoyl chloride. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or acetonitrile are preferred for their polarity and ability to stabilize intermediates .
  • Catalysts : Use of coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate to activate carboxylic acids, as seen in analogous benzamide syntheses .
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopic techniques :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the trifluoromethyl group, oxazole ring protons, and benzamide backbone .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₄H₁₂F₃N₂O₂) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation of the oxazole-ethyl linkage and benzamide orientation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases, given the oxazole moiety’s role in hydrogen bonding with active sites .
  • Cellular viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like purinoreceptors, as seen in structurally related benzamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on target binding .
  • Vary the oxazole ring : Introduce substituents at the 3-methyl position (e.g., halogens, alkyl chains) to probe steric and electronic effects .
  • Evaluate metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., amide bonds) and design prodrugs or stabilized analogs .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Orthogonal validation : Confirm activity via dual methods (e.g., SPR and cellular assays) to rule out assay-specific artifacts .
  • Computational modeling : Perform molecular dynamics simulations to identify conformational flexibility that may explain divergent results .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) to the benzamide or oxazole-ethyl chain to enhance solubility .
  • Prodrug design : Mask the amide group with enzymatically cleavable protecting groups (e.g., acetyl) to improve oral bioavailability .
  • Pharmacokinetic screening : Use rodent models to measure half-life, clearance, and tissue distribution, prioritizing compounds with >4-hour plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.